REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14]CCC.O=O.O=[C:21]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[CH2:22][CH:23]([C:28]([O:30][CH3:31])=[O:29])[C:24]([O:26][CH3:27])=[O:25]>C([O-])(=O)C.[Mn+2].C([O-])(=O)C.C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[CH2:22]([CH:23]([C:28]([O:30][CH3:31])=[O:29])[C:24]([O:26][CH3:27])=[O:25])[CH2:21][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[CH3:31][O:30][C:28]([CH:23]1[CH2:22][CH:21]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[O:26][C:24]1=[O:25])=[O:29].[CH2:22]([CH:23]([CH2:28][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:24][CH:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])[CH2:21][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37] |f:4.5.6,7.8.9|
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Quantity
|
0.04 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
cobalt(II) acetate
|
Quantity
|
0.01 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
dimethyl 2-(2-oxooctyl)malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC(C(=O)OC)C(=O)OC)CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(=O)OC(C1)CCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C(CC(C(=O)OC)C(=O)OC)CCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |